2-[3,4-Dihydro-1(2H)-quinolinylmethyl]-4-fluoroaniline
Overview
Description
2-[3,4-Dihydro-1(2H)-quinolinylmethyl]-4-fluoroaniline is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. This compound features a quinoline moiety fused with a fluorinated aniline, making it a valuable candidate for research in medicinal chemistry and material science.
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with various targets such as poly [adp-ribose] polymerase 1 .
Biochemical Pathways
Similar compounds have been reported to be involved in the base excision repair (ber) pathway .
Result of Action
Similar compounds have been reported to exhibit various pharmacological activities such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .
Action Environment
The stability and efficacy of similar compounds may be influenced by factors such as temperature, ph, and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,4-Dihydro-1(2H)-quinolinylmethyl]-4-fluoroaniline typically involves the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Coupling Reaction: The final step involves coupling the quinoline moiety with the fluorinated aniline through a nucleophilic substitution reaction, often facilitated by palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[3,4-Dihydro-1(2H)-quinolinylmethyl]-4-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
2-[3,4-Dihydro-1(2H)-quinolinylmethyl]-4-fluoroaniline has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Material Science: The compound’s unique electronic properties make it a candidate for organic semiconductors and light-emitting diodes.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Comparison with Similar Compounds
Similar Compounds
2-[3,4-Dihydro-1(2H)-quinolinylmethyl]-4-chloroaniline: Similar structure but with a chlorine atom instead of fluorine.
2-[3,4-Dihydro-1(2H)-quinolinylmethyl]-4-bromoaniline: Similar structure but with a bromine atom instead of fluorine.
2-[3,4-Dihydro-1(2H)-quinolinylmethyl]-4-iodoaniline: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-[3,4-Dihydro-1(2H)-quinolinylmethyl]-4-fluoroaniline imparts unique electronic properties, enhancing its potential as a pharmacophore and in material science applications. Fluorine’s high electronegativity and small size allow for strong interactions with biological targets and improved stability in various chemical environments.
Properties
IUPAC Name |
2-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-fluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2/c17-14-7-8-15(18)13(10-14)11-19-9-3-5-12-4-1-2-6-16(12)19/h1-2,4,6-8,10H,3,5,9,11,18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLIHGYOBIUYVBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CC3=C(C=CC(=C3)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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